molecular formula C12H17ClN2O B13879048 N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide

N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide

Cat. No.: B13879048
M. Wt: 240.73 g/mol
InChI Key: AWCKIUPHKHMIAR-UHFFFAOYSA-N
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Description

N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide is an organic compound that features a chloroacetamide group attached to a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide typically involves the reaction of 2-amino-4-tert-butylphenol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

    Substitution: Products include various substituted acetamides.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-tert-butylphenol: A precursor in the synthesis of N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide.

    2,4-Di-tert-butylphenol: A compound with similar steric properties but different functional groups.

    4-tert-Butylphenol: Another related compound with a tert-butyl group but lacking the amino and chloroacetamide functionalities.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. The presence of both the amino and chloroacetamide groups provides versatility in its applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

N-(2-amino-4-tert-butylphenyl)-2-chloroacetamide

InChI

InChI=1S/C12H17ClN2O/c1-12(2,3)8-4-5-10(9(14)6-8)15-11(16)7-13/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

AWCKIUPHKHMIAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC(=O)CCl)N

Origin of Product

United States

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